molecular formula C17H21ClN4O2 B2697893 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 1706287-77-5

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2697893
CAS No.: 1706287-77-5
M. Wt: 348.83
InChI Key: LNXIFKVHSVOHDE-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazolyl group, and a tetrahydropyran moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Introduction of the tetrahydropyran moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran derivative, often using a strong base like sodium hydride.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran moiety.

    1-(4-chlorobenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-3-yl)urea: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to the presence of the tetrahydropyran moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c18-15-3-1-13(2-4-15)9-19-17(23)21-16-10-20-22(12-16)11-14-5-7-24-8-6-14/h1-4,10,12,14H,5-9,11H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXIFKVHSVOHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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